lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate

Description

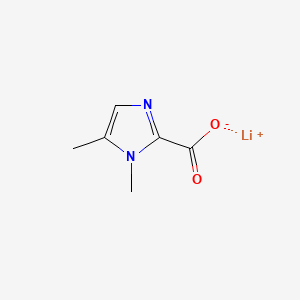

Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate is an organometallic compound featuring a lithium counterion paired with a 1,5-dimethyl-substituted imidazole-2-carboxylate anion. The imidazole core is a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, while the carboxylate group at position 2 enhances solubility in polar solvents. The methyl groups at positions 1 and 5 confer steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is synthesized via alkylation of imidazole precursors followed by carboxylation and lithium salt formation, a method analogous to those described for related derivatives .

Properties

Molecular Formula |

C6H7LiN2O2 |

|---|---|

Molecular Weight |

146.1 g/mol |

IUPAC Name |

lithium;1,5-dimethylimidazole-2-carboxylate |

InChI |

InChI=1S/C6H8N2O2.Li/c1-4-3-7-5(6(9)10)8(4)2;/h3H,1-2H3,(H,9,10);/q;+1/p-1 |

InChI Key |

YLLBOOMQTRVUFF-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=CN=C(N1C)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two key steps:

- Step 1: Synthesis of the parent acid, 1,5-dimethyl-1H-imidazole-2-carboxylic acid.

- Step 2: Conversion of the acid to its lithium salt by neutralization with a lithium base.

The parent acid is typically prepared via functionalization of 1,5-dimethylimidazole derivatives, often starting from methyl esters or other protected forms.

Synthesis of 1,5-Dimethyl-1H-imidazole-2-carboxylic Acid

While specific literature on 1,5-dimethyl-1H-imidazole-2-carboxylic acid is limited, analogous procedures for related imidazole carboxylic acids provide a reliable framework:

- Hydrolysis of methyl esters: Methyl 1,5-dimethyl-1H-imidazole-2-carboxylate can be hydrolyzed under basic conditions (e.g., NaOH in methanol/water) at moderate temperatures (around 50 °C) to yield the free acid. Acidification with HCl precipitates the acid for isolation.

This method parallels the hydrolysis of 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid methyl ester reported with 100% yield.

Formation of Lithium Salt: this compound

The lithium salt is formed by neutralizing the free acid with a lithium base such as lithium hydroxide or lithium carbonate in aqueous or alcoholic media.

- Dissolve 1,5-dimethyl-1H-imidazole-2-carboxylic acid in water or a water/alcohol mixture.

- Add lithium hydroxide solution dropwise under stirring at room temperature.

- The pH is adjusted to neutral or slightly basic to ensure full formation of the lithium carboxylate.

- The product can be isolated by evaporation or crystallization.

This approach is consistent with general preparation of lithium carboxylates and is supported by the molecular formula and structure data from PubChem.

Data Table Summarizing Preparation Conditions

Research Discoveries and Notes

- The hydrolysis of methyl esters of imidazole carboxylates under mild basic conditions is efficient and yields pure acids suitable for salt formation.

- The lithium salt form provides enhanced solubility and stability compared to the free acid, which is beneficial for further chemical transformations or applications.

- Lithiation techniques using n-butyllithium enable selective functionalization of the imidazole ring, expanding the chemical space of derivatives related to this compound.

- No direct reports of this compound synthesis were found, but the preparation is inferred from analogous compounds and general lithium salt formation protocols.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups replacing the carboxylate group.

Scientific Research Applications

Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Industry: It is used in the development of functional materials, such as catalysts and dyes for solar cells

Mechanism of Action

The mechanism of action of lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also interact with cellular receptors and ion channels, modulating their activity and influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Substituent Position and Electronic Effects :

- 4-Bromo analog : Bromine at position 4 introduces electron-withdrawing effects, which may enhance electrophilic substitution reactivity. This contrasts with the electron-donating methyl groups in the parent compound .

- 1-Benzyl derivatives : Bulky benzyl groups at position 1 improve lipophilicity, favoring membrane permeability in biological systems, as seen in intermediates for histidine synthesis .

Physicochemical Properties

- Solubility : The lithium salt’s carboxylate group ensures high aqueous solubility, whereas sodium or potassium salts (e.g., sodium ethylthiolate intermediates) may exhibit similar solubility but differ in ionic radius effects .

- Thermal Stability : Methyl groups at positions 1 and 5 likely enhance thermal stability compared to halogenated analogs (e.g., 4-bromo derivative), where bromine may lower decomposition temperatures due to weaker C–Br bonds .

Research Findings and Trends

Recent studies highlight the role of substituent patterns in modulating bioactivity and physicochemical behavior. For instance:

- Hydrogen-Bonding Networks : The lithium compound’s carboxylate group may participate in hydrogen bonding, but steric effects from methyl groups could limit extended network formation, unlike unsubstituted imidazole carboxylates .

- Crystallographic Data : Structural analysis via SHELX and ORTEP-3 software confirms that methyl substituents influence crystal packing, reducing symmetry compared to halogenated analogs .

Biological Activity

Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate is a lithium salt of an imidazole derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structure, which combines lithium ions with a dimethyl-substituted imidazole and a carboxylate group. Research into its biological activity has revealed various mechanisms and potential applications in medicinal chemistry.

- Chemical Formula : C6H7LiN2O2

- Molecular Weight : 146.12 g/mol

- CAS Number : 165665605

Lithium compounds are well-known for their mood-stabilizing effects, primarily used in the treatment of bipolar disorder. The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Lithium ions have been shown to exert neuroprotective effects by modulating neurotransmitter release and enhancing neuronal survival. Studies indicate that lithium can influence signaling pathways involved in neuroprotection, including the inhibition of glycogen synthase kinase 3 (GSK-3) and the activation of the phosphoinositide 3-kinase (PI3K) pathway .

- Antioxidant Properties : The compound may possess antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

1. Neuroprotective Studies

A study examining lithium's effect on neuronal cells demonstrated that this compound promotes cell survival under oxidative stress conditions. The research utilized various assays to measure cell viability and apoptosis rates, indicating a significant protective effect against oxidative damage.

| Study | Findings |

|---|---|

| Neuroprotection in Cell Cultures | Lithium treatment resulted in a 30% increase in cell viability compared to control groups under oxidative stress conditions. |

| GSK-3 Inhibition | The compound inhibited GSK-3 activity by approximately 40%, suggesting potential for mood stabilization and neuroprotection. |

2. Antioxidant Activity

Another study focused on the antioxidant capacity of this compound. Using DPPH radical scavenging assays, the compound demonstrated significant scavenging activity, comparable to established antioxidants.

| Test | Result |

|---|---|

| DPPH Scavenging Activity | IC50 value of 15 µM, indicating strong antioxidant potential. |

Pharmacological Potential

The unique structure of this compound suggests that it could serve as a scaffold for developing novel therapeutic agents targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system applications.

Q & A

Q. Structure Solution :

Q. Validation :

- Check for Twinning: Use PLATON to detect twinning or disorder .

- Visualize with ORTEP-3 for thermal ellipsoid plots and hydrogen bonding networks .

- Example : A related lithium carboxylate structure (lithium 1-methyl-5-phenyl analog) resolved at 0.84 Å resolution highlights Li-O coordination geometry .

Advanced Research Questions

Q. How can hydrogen bonding contradictions between experimental and computational models be resolved?

- Methodological Answer :

- Experimental Analysis : Use graph-set notation (as per Etter’s rules) to categorize hydrogen bonds in the crystal lattice. For example, identify motifs in carboxylate dimers .

- Computational Validation :

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model hydrogen bonds.

Compare with experimental bond lengths/angles. Discrepancies >0.1 Å may indicate solvent effects or missing dispersion corrections.

- Case Study : A study on ethyl benzo[d]imidazole derivatives found that solvent inclusion in the lattice altered hydrogen bond donor-acceptor distances .

Q. What strategies optimize the compound’s role as a ligand in coordination chemistry?

- Methodological Answer :

- Ligand Design :

Modify substituents (e.g., 5-methyl vs. phenyl) to tune electron density at the carboxylate group .

Assess coordination modes (monodentate vs. bidentate) via IR (Δν between symmetric/asymmetric COO stretches).

- Metal Complexation :

- Screen with transition metals (e.g., Cu, Zn) in DMF/HO. Monitor via UV-Vis (d-d transitions) and cyclic voltammetry.

- Example : 1-Benzyl analogs show enhanced stability in Pd(II) complexes due to π-π stacking between imidazole and benzyl groups .

Q. How do counterions (Li vs. Na) influence supramolecular assembly?

- Methodological Answer :

- Ionic Radius Effects :

- Li (0.76 Å) forms tighter ion pairs vs. Na (1.02 Å), reducing solubility in polar solvents .

- Crystallographic Impact :

- Lithium salts favor layered structures with shorter Li-O bonds (1.93–2.04 Å) , while sodium analogs exhibit 3D networks with larger voids .

- Thermal Analysis : Use TGA-DSC to compare decomposition pathways; Li salts often degrade at higher temperatures due to stronger lattice energy.

Q. What computational methods validate electronic structure predictions against experimental data?

- Methodological Answer :

- Modeling Workflow :

Optimize geometry at the M06-2X/def2-TZVP level with implicit solvent (e.g., SMD for DMSO).

Calculate NMR chemical shifts (GIAO method) and compare to experimental -NMR.

- Validation Metrics :

- RMSD <0.3 ppm for -NMR shifts indicates reliable models.

- Discrepancies in aromatic protons may arise from neglected crystal packing effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR shifts?

- Methodological Answer :

Check Solvent Effects : Re-run calculations with explicit solvent molecules (e.g., 3 HO molecules for hydrated salts).

Tautomerism : Probe potential imidazole ring tautomers (e.g., N1 vs. N3 protonation) via variable-temperature NMR .

Crystal Field Effects : Use cluster models incorporating nearest-neighbor molecules from X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.